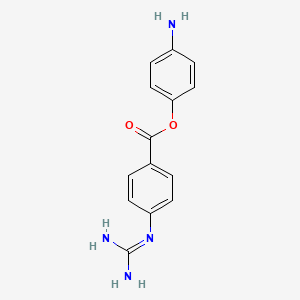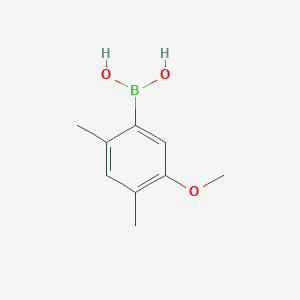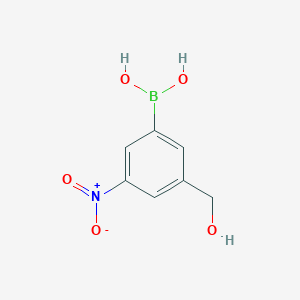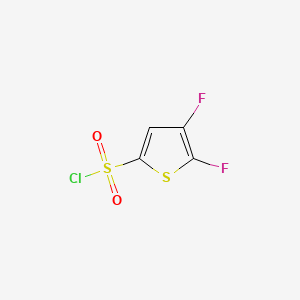![molecular formula C9H10N4O B14015187 N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes a methyl group at the 3-position of the pyrazole ring and an acetamide group at the 6-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the preparation of 3-methyl-1H-pyrazole, which is then reacted with a suitable pyridine derivative under acidic conditions to form the pyrazolopyridine core. The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid derivative.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for halogenation reactions.
Major Products Formed
Oxidation: 3-carboxy-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide.
Reduction: N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)ethylamine.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties
作用机制
The mechanism of action of N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: Another class of pyrazolopyridine compounds with different substitution patterns.
Phenylpyrazoles: Compounds containing a phenyl group attached to a pyrazole ring.
Pyrrolo[2,3-b]pyridines: Compounds with a similar fused ring system but different ring fusion positions
Uniqueness
N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
N-(3-methyl-2H-pyrazolo[4,3-c]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-5-7-4-10-9(11-6(2)14)3-8(7)13-12-5/h3-4H,1-2H3,(H,12,13)(H,10,11,14) |
InChI 键 |
CUEQSVMMXWZNIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=NC(=CC2=NN1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)


![n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide](/img/structure/B14015151.png)







